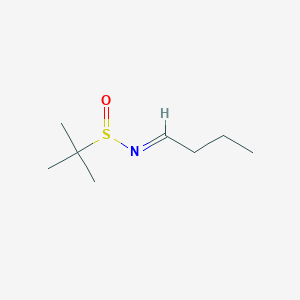

N-butylidene-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

(NE)-N-butylidene-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFJREMTWBYHFO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=NS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=N/S(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through the condensation of 2-methylpropane-2-sulfinamide with butanal under controlled conditions . The reaction typically involves the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Additions

Sulfinimines derived from TBSA serve as electrophilic partners in stereoselective nucleophilic additions:

Grignard Reagent Addition

Organometallic reagents add to the C=N bond with high diastereocontrol:

| Nucleophile | Product | dr | Reference |

|---|---|---|---|

| Vinyl MgBr | β-Amino sulfinamide | >95:5 | |

| PhMgBr/CuI | Benzylated aziridine | >95:5 |

For example, vinyl magnesium bromide adds to N-butylidene-TBSA to yield β-amino sulfinamides, which are intermediates for cyclic amines .

Reductive Amination

Sodium borohydride reduces the imine bond, producing chiral amines:

| Reducing Agent | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄ | (S)-1-(3,4-Difluorophenyl)ethylamine | 94% |

This method is pivotal for synthesizing enantiopure amines in drug discovery .

Aziridination Reactions

N-Butylidene-TBSA reacts with sulfur ylides to form aziridines, which are valuable in medicinal chemistry:

| Ylide Source | Aziridine Product | dr | Reference |

|---|---|---|---|

| Dimethylsulfonium methylide | BDA-protected aziridine | >95:5 |

The reaction proceeds via a [2+1] cycloaddition mechanism, with the tert-butylsulfinyl group dictating facial selectivity .

Cyclization Reactions

Sulfinimines undergo cyclization to form N-heterocycles:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Tsunoda reagent (CMP) | 2-Substituted pyrrolidine | 80–90% |

The tert-butylsulfinyl group facilitates intramolecular C–N bond formation, enabling access to 5-membered rings .

Hydrolysis and Deprotection

The sulfinamide group is cleaved under acidic conditions to yield free amines:

| Acid | Product | Yield | Reference |

|---|---|---|---|

| HCl (2M in ether) | 1-(3,4-Difluorophenyl)methanamine | 94% |

This step is essential for removing the chiral auxiliary after asymmetric induction .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

- Synthesis of Chiral Drugs : N-butylidene-2-methylpropane-2-sulfinamide is utilized as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. Its ability to form stable sulfinyl imines allows for high diastereoselectivity in reactions involving aldehydes and ketones, facilitating the production of enantiomerically pure compounds .

- Anticancer Agents : Research indicates that this compound can be used to develop benzofuran derivatives that act as farnesyltransferase inhibitors, showing significant potential in anticancer therapies with IC50 values indicating potent activity .

Case Study:

A study demonstrated the synthesis of novel benzofuran derivatives using this compound as a chiral auxiliary. These derivatives exhibited significant inhibitory activity against farnesyltransferase, suggesting their potential as anticancer agents.

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation : This compound enhances the stability and bioavailability of pesticides and herbicides. Its incorporation into agrochemical formulations leads to improved efficacy in pest control .

Biochemical Research

Key Applications:

- Enzyme Mechanism Studies : Researchers leverage this compound to study enzyme mechanisms and protein interactions, providing insights into metabolic pathways. Its properties allow for detailed investigations into biochemical processes .

Material Science

Key Applications:

- Development of Specialty Polymers : The compound is utilized in creating specialty polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for industries requiring materials with specific performance characteristics .

Analytical Chemistry

Key Applications:

- Reagent in Analytical Techniques : this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its role as a chiral auxiliary also enhances the analysis of enantiomeric purity .

Mechanism of Action

The mechanism by which N-butylidene-2-methylpropane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions . The compound interacts with molecular targets such as enzymes and proteins, modulating their activity and facilitating the formation of specific products .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinamide Derivatives

The following table summarizes key structural and functional differences between N-butylidene-2-methylpropane-2-sulfinamide and analogous compounds:

Reactivity and Stereoselectivity

- This compound exhibits moderate electrophilicity at the imine (C=N) bond, enabling nucleophilic additions with Grignard reagents or organozinc compounds. Its stereoselectivity is influenced by the bulky tert-butyl group, which restricts conformational flexibility .

- In contrast, dibromopyridinyl-substituted analogs (e.g., compound in ) demonstrate enhanced electrophilicity due to electron-withdrawing bromine atoms, accelerating reactions with nucleophiles like aryl lithiums. However, steric hindrance from the pyridine ring may reduce enantiomeric excess (ee) compared to simpler derivatives .

Solubility and Stability

- The siloxy-ethylidene derivative () shows improved solubility in non-polar solvents (e.g., hexane or toluene) due to the lipophilic tert-butyldimethylsilyl (TBS) group. This contrasts with this compound, which requires polar aprotic solvents (e.g., DMF or THF) for dissolution .

- Stability studies suggest that fluorinated analogs (e.g., ) are prone to hydrolysis under acidic conditions, whereas the tert-butyl group in this compound provides resistance to racemization during prolonged storage .

Pharmaceutical Relevance

- This compound derivatives are pivotal in synthesizing β-amino sulfones, which exhibit antiviral and anticancer activities . For example, the title compound in was crystallized as a precursor to protease inhibitors.

- Dibromopyridinyl sulfinamides () are critical intermediates in kinase inhibitor development, leveraging the pyridine ring’s ability to coordinate with ATP-binding pockets .

Limitations and Challenges

- The synthesis of this compound requires stringent anhydrous conditions to prevent imine hydrolysis, a limitation shared with fluorinated analogs .

- Siloxy-protected derivatives () necessitate additional deprotection steps, complicating large-scale synthesis compared to simpler alkylidene sulfinamides .

Biological Activity

N-butylidene-2-methylpropane-2-sulfinamide is a compound that has garnered attention for its potential biological activities, particularly in the field of asymmetric synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant studies.

This compound is classified as a sulfinamide and serves as a chiral auxiliary in asymmetric synthesis. Its structure allows it to influence the stereochemistry of reactions, which is crucial in the synthesis of enantiomerically pure compounds. The compound can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides and sulfones.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution : Participates in nucleophilic substitution reactions leading to various derivatives.

The compound's ability to act as a chiral auxiliary enhances its utility in synthesizing biologically active molecules, aiding in enzyme mechanism studies and protein interactions .

1. Asymmetric Synthesis

This compound is primarily used in asymmetric synthesis to produce chiral amines and other derivatives. This application is vital for developing pharmaceuticals where chirality can significantly affect biological activity.

2. Drug Development

The compound has been utilized in synthesizing various biologically active molecules. For instance, it plays a role in creating compounds that inhibit specific enzymes like urease and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes .

3. Case Studies

A study highlighted the synthesis of naproxen conjugated with sulfanilamide derivatives, demonstrating significant anti-inflammatory properties through competitive inhibition of urease and COX-2 enzymes. The IC50 values for these conjugates were reported as follows:

| Compound | IC50 (µM) |

|---|---|

| Naproxen-sulfamethoxazole | 6.69 ± 0.11 |

| Naproxen-sulfathiazole | 5.82 ± 0.28 |

| Naproxen-sulfaguanidine | 5.06 ± 0.29 |

These findings suggest that this compound can be pivotal in developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other sulfinamides such as tert-butanesulfinamide:

| Property | This compound | tert-Butanesulfinamide |

|---|---|---|

| Chiral Auxiliary Role | Yes | Yes |

| Common Applications | Asymmetric synthesis | Asymmetric synthesis |

| Unique Features | Specific structural features enhancing selectivity | Established standard for chiral synthesis |

The distinct structural characteristics of this compound contribute to its unique reactivity and selectivity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butylidene-2-methylpropane-2-sulfinamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves sulfinamide formation via condensation of sulfinyl chlorides with amines. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Catalytic additives like triethylamine can enhance yield by neutralizing HCl byproducts. Optimization should involve iterative testing of reaction times (monitored via TLC) and purification via recrystallization or column chromatography .

Q. How can the purity of this compound be assessed using chromatographic techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–280 nm) is standard. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. For sulfinamide derivatives, validate purity by comparing retention times against known standards and ensure >95% area-under-curve (AUC) .

Advanced Research Questions

Q. What advanced spectroscopic methods are recommended for characterizing the stereochemistry of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) can resolve enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for determining spatial arrangements of substituents. For sulfur stereochemistry, X-ray crystallography remains definitive, requiring high-quality single crystals grown via vapor diffusion .

Q. How can crystallographic data obtained via SHELX software be validated for structural determination of sulfinamide derivatives?

- Methodological Answer : SHELXL refinement should include checks for R-factor convergence (<5%), electron density residuals, and Hirshfeld rigid-bond validation. Use the SQUEEZE algorithm (PLATON) to model disordered solvent. Cross-validate with density functional theory (DFT)-optimized geometries to confirm bond lengths and angles .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in sulfinamide research?

- Methodological Answer : Employ iterative validation: (1) Compare experimental NMR/IR spectra with DFT-predicted spectra (e.g., Gaussian 16 B3LYP/6-31G*). (2) Reconcile crystallographic data with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility. (3) Use Bayesian statistical models to quantify uncertainty in reaction yield reproducibility .

Q. What methodologies are employed to study the thermal stability and degradation pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition onset temperatures. Pair with GC-MS to identify volatile degradation products (e.g., sulfinic acids). Accelerated stability studies (40°C/75% RH for 4 weeks) can model shelf-life, with HPLC tracking purity loss .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Use enzyme inhibition assays (e.g., trypsin-like proteases) with fluorogenic substrates (λ_ex/λ_em = 380/460 nm). IC₅₀ values should be calculated via nonlinear regression (GraphPad Prism). For cellular uptake studies, employ LC-MS/MS quantification in HEK293 or HepG2 cell lysates .

Q. What statistical approaches are recommended for analyzing reproducibility issues in sulfinamide synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess batch-to-batch variability. For outlier detection, leverage Grubbs’ test or principal component analysis (PCA) on spectral/ chromatographic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.